1-Nitropropene

Beschreibung

Eigenschaften

IUPAC Name |

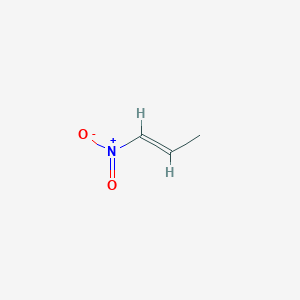

(E)-1-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2-3H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHXMHKNTLBIPJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-70-5, 17082-05-2 | |

| Record name | Propene, 1-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003156705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Nitro-1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1E)-1-nitroprop-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reaction proceeds via base-catalyzed enolate formation from the nitroalkane (e.g., nitromethane), followed by nucleophilic attack on the carbonyl carbon of an aldehyde (e.g., propanal). The resulting β-nitro alcohol undergoes acid-catalyzed dehydration to yield the nitroalkene. Key parameters include:

-

Base selection : Enamine bases (e.g., ethylenediamine) enhance solubility and reduce side reactions compared to inorganic bases1.

-

Solvent system : Ethanol or methanol facilitates reflux conditions (60–80°C) while stabilizing intermediates1.

-

Dehydration agents : Concentrated hydrochloric acid or sulfuric acid efficiently removes water, driving the equilibrium toward nitropropene formation.

Case Study: Synthesis from Propanal and Nitromethane

Combining propanal () with nitromethane () under Henry reaction conditions yields . Subsequent dehydration with HCl at 80°C produces this compound in yields approximating 60–70%. This pathway is scalable but requires careful control of stoichiometry to minimize oligomerization.

Aldol Condensation Method

Aldol condensation between nitromethane and aldehydes offers a direct route to nitropropenes without isolating β-nitro alcohols. This method, highlighted in industrial forums, employs aqueous NaOH for condensation and HCl for dehydration.

Optimized Protocol

Challenges and Solutions

-

Byproduct formation : Oligomers and oxidation byproducts arise from prolonged heating. Mitigation strategies include:

Catalytic Dehydration of β-Nitro Alcohols

Recent advances focus on heterogeneous catalysts to enhance dehydration efficiency. For example, silica-supported phosphoric acid (SPA) achieves 85% conversion of to this compound at 100°C.

Mechanistic Insights

SPA catalyzes both protonation of the hydroxyl group and β-hydrogen elimination, forming the nitroalkene. The porous structure of silica enhances substrate-catalyst interactions, reducing reaction time to 2 hours.

Comparative Analysis of Methods

Industrial-Scale Considerations

The patented vapor-phase nitration of propane, while primarily yielding nitropropanes, hints at potential adaptations for nitropropene synthesis. For instance, dehydrogenation of 2-nitropropane () over platinum catalysts could theoretically yield this compound, though this remains unexplored in the literature .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Nitropropene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones.

Reduction: Reduction of this compound typically yields amines or hydroxylamines, depending on the reducing agent and conditions used.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products:

Oxidation: Nitro alcohols, nitro ketones.

Reduction: Amines, hydroxylamines.

Substitution: Various substituted nitroalkenes.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

1-Nitropropene serves as an important intermediate in organic synthesis. It is utilized in the production of various pharmaceuticals and agrochemicals. Here are some specific applications:

- Synthesis of Amino Acids : 1-NP is involved in the synthesis of amino acids through Michael addition reactions, where it acts as a nucleophile.

- Building Block for Pharmaceuticals : It is used to create complex molecules in drug development, particularly in synthesizing compounds with biological activity.

Material Science Applications

This compound has shown potential in material science, particularly in thin-film deposition processes:

- Atomic Layer Deposition (ALD) : Recent studies have explored its use as a small molecule inhibitor for selective ALD on substrates like SiO and copper. This application allows for precise control over film thickness and composition, making it valuable for semiconductor manufacturing .

| Application | Description |

|---|---|

| ALD | Utilized as a small molecule inhibitor for selective atomic layer deposition. |

| Thin-Film Coatings | Enhances properties of coatings through controlled deposition techniques. |

Environmental Studies

The ecological impact of this compound has been assessed to understand its behavior in environmental contexts:

- Risk Assessment : According to a screening assessment by Health Canada, this compound presents low ecological exposure potential and is not expected to pose significant risks to human health at typical exposure levels . The compound is primarily used in consumer products like paints and coatings.

Case Study 1: Photolysis Reactions

A study investigated the photolytic behavior of gaseous this compound, revealing that it undergoes photochemical reactions leading to the formation of ethylene. This reaction pathway highlights its potential role in atmospheric chemistry and pollutant degradation processes .

Case Study 2: Kinetic Studies

Kinetic studies have explored H-abstraction reactions involving this compound with hydroxyl radicals, providing insights into its reactivity under atmospheric conditions. Such studies are crucial for understanding its environmental fate and interactions with other atmospheric constituents .

Health and Safety Considerations

While this compound is generally considered safe at low exposure levels, it has been associated with reproductive and developmental effects at higher concentrations. Regulatory assessments emphasize the importance of adhering to safety guidelines when handling this compound .

Wirkmechanismus

The mechanism of action of 1-nitropropene involves its reactivity with various molecular targets. The nitro group is highly electron-withdrawing, making the compound susceptible to nucleophilic attack. This reactivity underlies many of its chemical transformations, including reductions and substitutions. In biological systems, its antimicrobial properties are attributed to its ability to disrupt cellular processes by interacting with essential biomolecules .

Vergleich Mit ähnlichen Verbindungen

Halogenated Derivatives of 1-Nitropropene

Halogenation of the methyl group in this compound significantly alters its electronic properties. Key comparisons include:

Table 1: Global Reactivity Descriptors of this compound and Derivatives

| Compound | μ (eV) | η (eV) | ω (eV) | N (eV) |

|---|---|---|---|---|

| This compound (2c) | -5.00 | 5.59 | 2.23 | 1.32 |

| 3,3,3-Trichloro-1-nitropropene (2a) | -5.74 | 5.35 | 3.07 | 0.69 |

| 3,3,3-Tribromo-1-nitropropene (2b) | -5.50 | 5.03 | 3.00 | 1.09 |

| N-Methyl-C-3-pyridylnitrone (1) | -3.65 | 4.33 | 1.53 | 3.29 |

Key Findings :

- Electrophilicity (ω) : Halogenation increases electrophilicity in the order H (2.23 eV) < Br (3.00 eV) < Cl (3.07 eV) .

- Nucleophilicity (N) : Halogenation reduces nucleophilicity, with 2a (N=0.69 eV) being the least nucleophilic .

- Charge Distribution : In this compound (2c), the nitro-substituted carbon carries -0.12 e, while the adjacent vinylic carbon has -0.10 e. Halogenation reverses this polarity, with the halogenated carbon in 2a and 2b bearing -0.22 e and -0.23 e, respectively .

Comparison with Nitrones (e.g., Nitrone 1)

Nitrone 1 exhibits distinct reactivity:

- Nucleophilicity: Nitrone 1 (N=3.29 eV) is a strong nucleophile, enabling it to act as a donor in polar reactions, whereas this compound derivatives are moderate electrophiles .

- Hardness (η) : Nitrone 1 has lower chemical hardness (4.33 eV vs. 5.03–5.59 eV for nitropropenes), indicating greater electron density exchange capacity .

- Regioselectivity : Parr function analysis reveals nitrone 1’s oxygen atom as the dominant nucleophilic site (Pk⁻=0.52), while this compound’s β-nitrovinyl carbon is the electrophilic center .

Comparison with Other Nitroolefins

- 1-Nitrobutene (3b) : In Michael additions, this compound shows different stereochemical outcomes compared to α,β-unsaturated esters, likely due to reduced chelation with lithium counterions .

Cycloaddition Reactions

This compound derivatives participate in [3+2] cycloadditions as electrophiles, forming nitroisoxazolidines with nitrones. Halogenation enhances regioselectivity via secondary orbital interactions (SOI) between the nitro group and aryl rings .

Michael Additions

In enantioselective Michael additions (e.g., with methallyl sulfone), this compound’s reactivity contrasts with crotonic esters due to divergent chelation effects .

Thermal Decomposition

This compound models the initial decomposition stages of TNT, highlighting its utility in studying explosive degradation pathways .

Biologische Aktivität

1-Nitropropene is an organic compound that has garnered attention for its biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies that illustrate its potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of nitroalkenes, characterized by the presence of a nitro group () attached to a propene backbone. The synthesis of this compound can be achieved through various nitration methods, commonly involving the reaction of propene with nitric acid or nitroethane in the presence of a catalyst.

Table 1: Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Direct Nitration | Propene + Nitric Acid | Room temperature | Variable |

| Nitroethane Reaction | Propene + Nitroethane | Reflux in ether | High |

| Catalytic Nitration | Propene + AgNO2/I2 | Ether solvent, controlled temperature | Moderate |

Anticancer Properties

Recent studies have highlighted the anticancer potential of nitro derivatives, including this compound. For instance, a study evaluated the cytotoxic effects of various nitro compounds against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against several cancer types.

Case Study: Cytotoxicity Assay

A comparative study assessed the efficacy of this compound against five human cancer cell lines: MCF-7 (breast), SW-982 (sarcoma), HeLa (cervical), PC-3 (prostate), and IMR-32 (neuroblastoma). The MTT assay results are summarized below:

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (µM) | Comparison with Control |

|---|---|---|

| MCF-7 | 25 | Significant |

| SW-982 | 15 | Highly Significant |

| HeLa | 20 | Significant |

| PC-3 | 18 | Significant |

| IMR-32 | 22 | Significant |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, this compound showed enhanced activity compared to standard chemotherapeutics like camptothecin in certain cell lines, suggesting its potential as a therapeutic agent.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Nitro compounds can induce oxidative stress in cancer cells, leading to apoptosis.

- DNA Damage : The nitro group may interact with cellular components, causing DNA strand breaks and inhibiting replication.

- Cell Cycle Arrest : Some studies suggest that nitroalkenes can interfere with cell cycle progression, particularly at checkpoints critical for DNA repair.

Toxicological Considerations

While exploring the therapeutic potential of this compound, it is crucial to consider its toxicological profile. Nitro compounds are known for their potential carcinogenic effects. A review indicated that certain nitroalkenes can induce primary carcinomas in animal models when subjected to chronic exposure . Therefore, further research is necessary to evaluate the safety and long-term effects of using this compound in clinical settings.

Q & A

Basic Research Questions

Q. What experimental methods are most effective for synthesizing 1-nitropropene, and how can reaction conditions be optimized to improve yield?

- Methodology : Synthesis typically follows the method of Buckley and Scaife, involving nitration of propene derivatives under controlled conditions . Key variables include temperature (maintained below 40°C to prevent decomposition), solvent selection (e.g., dichloromethane for polarity), and stoichiometric ratios of nitric acid to propene precursors. Yield optimization requires iterative testing via fractional factorial design to isolate critical factors (e.g., reaction time, catalyst presence) . Purity validation should involve gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .

Q. How can the electronic structure and stability of this compound be characterized experimentally?

- Methodology : Topological analysis of the electron localization function (ELF) via density functional theory (DFT) calculations provides insights into bonding regions (e.g., disynaptic basins for C-NO₂ interactions) . Experimentally, UV-Vis spectroscopy detects conjugation effects in the nitropropene system, while infrared (IR) spectroscopy identifies vibrational modes of the nitro group (~1520 cm⁻¹ for asymmetric stretching) . Stability assessments require thermogravimetric analysis (TGA) to monitor decomposition thresholds under varying atmospheric conditions .

Q. What factors influence the regioselectivity of this compound in cycloaddition reactions?

- Methodology : Regioselectivity is governed by frontier molecular orbital (FMO) interactions. Computational modeling (e.g., HOMO-LUMO gap analysis) predicts preferential attack sites . Experimentally, kinetic studies under different solvent polarities (e.g., toluene vs. acetonitrile) and substituent effects (e.g., electron-withdrawing groups on dienophiles) can isolate steric and electronic contributions .

Advanced Research Questions

Q. How do contradictions arise between computational predictions and experimental data for this compound’s reactivity, and how can they be resolved?

- Methodology : Discrepancies often stem from approximations in DFT functionals or solvent effects omitted in simulations. Validate computational models by:

- Comparing calculated vs. observed activation energies for key reactions (e.g., Diels-Alder cycloadditions) .

- Incorporating implicit solvent models (e.g., COSMO-RS) to refine reaction pathways .

- Cross-referencing with high-resolution mass spectrometry (HRMS) to confirm intermediate structures .

Q. What strategies can address conflicting reports on this compound’s catalytic applications in asymmetric synthesis?

- Methodology : Perform meta-analyses of published data to identify variables causing inconsistencies (e.g., catalyst loading, substrate scope). Replicate disputed experiments under strictly controlled conditions, documenting enantiomeric excess (ee) via chiral HPLC . Use multivariate regression to correlate reaction parameters (e.g., temperature, ligand structure) with stereoselectivity outcomes .

Q. How can the decomposition pathways of this compound be systematically mapped under oxidative and thermal stress?

- Methodology : Employ accelerated stability testing:

- Thermal stress : Heat samples in sealed ampules at 50–100°C, analyzing degradation products via GC-MS .

- Oxidative stress : Expose to ozone or peroxides, monitoring nitro group reduction to amines via time-resolved NMR .

- Computational kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Methodological Considerations

- Data Validation : Ensure reproducibility by adhering to protocols from the Beilstein Journal of Organic Chemistry (e.g., detailed experimental sections, supplemental data for compound characterization) .

- Contradiction Analysis : Apply principles from qualitative research, such as triangulating data sources (experimental, computational, literature) and assessing sample adequacy .

- Ethical and Safety Protocols : Follow NIST guidelines for handling nitro compounds, emphasizing fume hood use and waste disposal protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.